6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTCRKOKXZVMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromo 2 Iodopyrazolo 1,5 a Pyrimidine
Foundational Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
Cyclocondensation Reactions of 3-Aminopyrazoles with 1,3-Biselectrophilic Reagents
A widely adopted and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between 3-aminopyrazoles and 1,3-biselectrophilic reagents. nih.gov This approach allows for the formation of the pyrimidine (B1678525) ring onto the pre-existing pyrazole (B372694) moiety. The reaction typically proceeds through a nucleophilic attack of the amino group of the pyrazole on one of the electrophilic centers, followed by an intramolecular cyclization and dehydration.
Commonly employed 1,3-biselectrophilic reagents include β-dicarbonyl compounds, such as β-ketoesters and malondialdehyde derivatives, as well as α,β-unsaturated carbonyl compounds. nih.govrsc.org The choice of the biselectrophile and the reaction conditions can influence the regioselectivity of the cyclization, leading to the formation of different isomers. For instance, the condensation of 3-aminopyrazoles with β-ketoesters has been extensively used to produce a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net
| 3-Aminopyrazole (B16455) Derivative | 1,3-Biselectrophilic Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Amino-5-methylpyrazole | Diethyl malonate | EtONa, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | rsc.org |
| 3-Aminopyrazole | Malondialdehyde tetramethyl acetal | N/A | Pyrazolo[1,5-a]pyrimidine | N/A | sci-hub.se |
| 5-Aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters | Ethanol, reflux | 7-Ester substituted pyrazolo[1,5-a]pyrimidines | 68-95 | researchgate.net |
| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | N/A | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | nih.gov |
Multi-component Reaction (MCR) Approaches to Pyrazolo[1,5-a]pyrimidines
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and procedural simplicity. The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved through various MCR strategies. ias.ac.in
A common three-component reaction involves the condensation of a 3-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. nih.govsci-hub.se This reaction typically proceeds through the initial formation of a Knoevenagel condensation product between the aldehyde and the active methylene compound, followed by a Michael addition of the 3-aminopyrazole and subsequent cyclization.
Microwave-Assisted Synthetic Protocols for Pyrazolo[1,5-a]pyrimidine Scaffolds
Microwave-assisted organic synthesis has revolutionized the field of medicinal chemistry by offering significant reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. nih.govresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines has greatly benefited from this technology, with numerous protocols being developed for the rapid and efficient construction of this scaffold. nih.gov
Microwave irradiation has been successfully applied to both cyclocondensation and multi-component reactions. For instance, the microwave-assisted reaction of 3-aminopyrazoles with β-dicarbonyl compounds or the three-component reaction of 3-aminopyrazoles, aldehydes, and active methylene compounds can be completed in a matter of minutes, compared to several hours required with conventional heating. nih.govnih.gov
| Reaction Type | Reactants | Heating Method | Reaction Time | Yield (%) | Reference |
| Cyclocondensation | Aryl acetonitriles, DMF-DMA, H2NNH2·HBr, malondialdehydes | Microwave (120 °C) | 1 hour (total) | 20-93 | acs.org |
| Cyclocondensation | Isoflavone and 3-aminopyrazole | Microwave | N/A | Excellent | researchgate.net |
| Three-component | 3-Aminopyrazoles, aldehydes, sulfoxonium ylides | Microwave | Short | Good | ias.ac.in |
| Cyclocondensation | β-enaminones and NH-5-aminopyrazoles | Microwave (180 °C) | 2 min | 88-97 |
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of pyrazolo[1,5-a]pyrimidines has also been approached with these principles in mind, leading to the development of more sustainable and environmentally friendly methods.
Key green chemistry strategies employed in the synthesis of pyrazolo[1,5-a]pyrimidines include the use of alternative and safer solvents, such as water or polyethylene (B3416737) glycol (PEG), and the utilization of energy-efficient methods like ultrasound irradiation. For example, the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds has been successfully carried out in aqueous media, eliminating the need for volatile and often toxic organic solvents. Similarly, the use of PEG as a recyclable and biodegradable solvent has been demonstrated to be an effective medium for the synthesis of these heterocyclic systems. nih.gov
| Green Chemistry Approach | Reactants | Reaction Conditions | Product | Yield (%) | Reference |
| Ultrasound irradiation in water | Formylated active proton compounds and carboxylate substituted-3-aminopyrazole | Mild acid catalyst, aqueous ethanol | CO2Et substituted pyrazolo[1,5-a]pyrimidines | N/A | |
| Use of PEG-400 as solvent | 4-(4'-chloro-phenylazo)-5-amino pyrazole and chalcones | N/A | Thienyl pyrazolo[1,5-a]pyrimidines | N/A | nih.gov |
| Catalyst-free synthesis | β-enaminones and NH-5-aminopyrazoles | Microwave irradiation, solvent-free | 2,7-Diaryl-substituted pyrazolo[1,5-a]pyrimidines | High | nih.gov |
Regioselective Halogenation Strategies for Pyrazolo[1,5-a]pyrimidine Derivatives
Following the construction of the pyrazolo[1,5-a]pyrimidine core, the next crucial step in the synthesis of 6-bromo-2-iodopyrazolo[1,5-a]pyrimidine is the regioselective introduction of the halogen atoms. The electronic properties of the pyrazolo[1,5-a]pyrimidine ring system dictate the positions most susceptible to electrophilic attack.
Iodination at Position 2 of the Pyrazolo[1,5-a]pyrimidine Ring System
The direct and regioselective iodination of the pyrazolo[1,5-a]pyrimidine ring at the C2 position presents a synthetic challenge. Literature predominantly reports electrophilic halogenation, including iodination, occurring at the C3 position of the pyrazole moiety, which is electronically more activated.
However, the introduction of an iodine atom at the C2 position can be achieved through alternative synthetic strategies. One common approach involves the construction of the pyrazolo[1,5-a]pyrimidine ring system using a pre-functionalized pyrazole precursor that already contains the desired substituent at the corresponding position. For instance, starting with a 3-amino-4-substituted pyrazole can lead to a 2-substituted pyrazolo[1,5-a]pyrimidine.
Another potential strategy involves the functionalization of a pre-existing pyrazolo[1,5-a]pyrimidine derivative. While direct iodination at C2 is not commonly reported, it may be possible through a multi-step sequence. For example, the introduction of a directing group or the conversion of another functional group at the C2 position into an iodine atom could be explored. It is important to note that the synthesis of 2-chloro- and 2-bromo-pyrazolo[1,5-a]pyrimidine derivatives has been reported, often starting from a 2-hydroxypyrazolo[1,5-a]pyrimidine precursor and utilizing reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). A similar transformation to an iodo-derivative could potentially be achieved using appropriate iodinating agents. Further research and methodological development are required to establish a direct and efficient protocol for the regioselective iodination at the C2 position of the pyrazolo[1,5-a]pyrimidine scaffold.
Bromination at Position 6 of the Pyrazolo[1,5-a]pyrimidine Ring System
Bromination of the pyrimidine ring within the pyrazolo[1,5-a]pyrimidine system is a key step for introducing functionality at the C6 position.
N-bromosuccinimide (NBS) is the most common and effective reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. nih.gov Its application to the pyrazolo[1,5-a]pyrimidine system has been shown to be an effective method for introducing bromine. The regioselectivity of the bromination is influenced by the reaction conditions and the substitution pattern of the starting material. Notably, studies have reported that the bromination of the parent pyrazolo[1,5-a]pyrimidine ring can yield 3-bromo and 3,6-dibromo species, indicating that the C6 position is susceptible to electrophilic attack by bromine. researchgate.net The reaction is typically performed in a solvent such as acetonitrile (B52724) or carbon tetrachloride. acs.org
| Reagent | Typical Solvent | Key Outcome |
| N-Bromosuccinimide (NBS) | Acetonitrile | Bromination at C3 and/or C6 |
This table outlines the general application of NBS for bromination.
In addition to traditional electrophilic methods, oxidative bromination offers an alternative pathway. A protocol utilizing a combination of a sodium halide (NaBr) and an oxidant like potassium persulfate (K₂S₂O₈) in an aqueous medium has been developed for the halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov This method represents a mild and environmentally conscious approach to bromination. nih.gov While this system has been primarily demonstrated for the synthesis of 3-halo derivatives, its principles could potentially be adapted to achieve bromination at other positions, such as C6, by modifying the substrate or reaction parameters. nih.gov
| Bromine Source | Oxidant | Solvent | Advantage |
| Sodium Bromide (NaBr) | Potassium Persulfate (K₂S₂O₈) | Water | Environmentally benign |
This table describes a modern oxidative bromination system.
Sequential Halogenation Approaches to Dihalo-Pyrazolo[1,5-a]pyrimidines
The synthesis of dihalogenated pyrazolo[1,5-a]pyrimidines, such as the target this compound, necessitates a strategy for the controlled, sequential introduction of two different halogen atoms. This can be achieved either through a one-pot process with careful control of reagent stoichiometry or via a stepwise approach involving the isolation of a monohalogenated intermediate.
Research has shown that treatment of pyrazolo[1,5-a]pyrimidine with brominating agents like NBS can lead directly to 3,6-dibromo species. researchgate.net This demonstrates the feasibility of introducing a halogen at the C6 position alongside another on the pyrazole ring. A selective dihalogenation to produce a bromo-iodo substituted derivative would require careful tuning of the reactivity of the halogenating agents and control over the reaction sequence. For instance, a less reactive position could be halogenated first, followed by the halogenation of a more activated position.
Specific Synthetic Pathways to this compound
Based on the established reactivity of the pyrazolo[1,5-a]pyrimidine core, a plausible synthetic pathway for This compound can be proposed. This pathway would involve a sequential, two-step halogenation process.
Step 1: Electrophilic Bromination at the C6 Position. The synthesis would commence with the selective bromination of a suitable pyrazolo[1,5-a]pyrimidine precursor. Based on literature precedents, electrophilic bromination using N-bromosuccinimide (NBS) can effectively introduce a bromine atom at the C6 position. researchgate.net The reaction would be carried out on the parent heterocycle or a derivative to yield the 6-bromopyrazolo[1,5-a]pyrimidine (B50190) intermediate.
Step 2: Iodination of the 6-Bromo Intermediate. The second step would involve the iodination of the 6-bromopyrazolo[1,5-a]pyrimidine. This transformation presents a regiochemical challenge, as the C3 position is generally more activated towards electrophilic attack. To achieve the desired C2 iodination, one might employ an electrophilic iodinating agent like N-iodosuccinimide (NIS) or an oxidative iodination protocol. The success of this step would depend on the relative electronic effects of the existing bromine atom and the nitrogen atoms in the heterocyclic system, which could potentially direct the incoming electrophile to the C2 position under specific conditions. Optimization of solvents, temperature, and reagents would be critical to favor the formation of the desired 2-iodo isomer over other potential products.
This proposed pathway leverages established halogenation methodologies while acknowledging the regiochemical challenges inherent in the synthesis of specifically substituted dihalo-pyrazolo[1,5-a]pyrimidines.
Precursor Design and Synthesis for Targeted Halogenation
The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its equivalent. nih.govnih.govmdpi.comresearchgate.net To synthesize this compound, the strategy involves the initial construction of a pyrazolo[1,5-a]pyrimidine scaffold, followed by sequential, regioselective halogenation.
A common and versatile precursor for the pyrimidine ring is malondialdehyde or its synthetic equivalents. For the pyrazole component, a 3-aminopyrazole bearing a substituent at the 5-position (which becomes the 2-position of the final fused system) that can be converted to an iodo group is a strategic choice. An alternative is to use an unsubstituted 3-aminopyrazole and perform electrophilic iodination on the pyrazolo[1,5-a]pyrimidine product.
A potential synthetic pathway begins with the reaction of a suitable 3-aminopyrazole with a brominated 1,3-dicarbonyl compound to install the bromine at the 6-position during the initial cyclization. For example, the reaction of 3-aminopyrazole with bromomalondialdehyde can yield 6-bromopyrazolo[1,5-a]pyrimidine. This intermediate then serves as the direct precursor for the subsequent iodination step.
Key Precursors and Intermediates:
| Compound Name | Role in Synthesis |
| 3-Aminopyrazole | Starting material for the pyrazole ring |
| Bromomalondialdehyde | 1,3-Bielectrophilic partner to form the pyrimidine ring and introduce the 6-bromo substituent |
| Pyrazolo[1,5-a]pyrimidine | Parent scaffold for subsequent halogenation |
| 6-Bromopyrazolo[1,5-a]pyrimidine | Key intermediate prior to iodination |
Optimization of Reaction Conditions for Yield and Regioselectivity
Achieving the desired 6-bromo-2-iodo substitution pattern requires careful optimization of halogenation conditions to control regioselectivity. The pyrazolo[1,5-a]pyrimidine ring system has multiple positions susceptible to electrophilic attack, with the C3 and C6 positions being particularly reactive. researchgate.net The reactivity of the C2 position is generally lower.
Bromination: If starting with the parent pyrazolo[1,5-a]pyrimidine, selective bromination at the 6-position can be challenging due to the high reactivity of the 3-position. researchgate.net However, nitration studies have shown that the choice of reagent and solvent system can direct substitution to the 6-position. For instance, using nitric acid in acetic anhydride (B1165640) favors 6-nitration, suggesting that specific conditions for bromination could achieve similar regioselectivity. researchgate.net A more direct route is the use of bromomalondialdehyde in the initial cyclization, which unambiguously places the bromine at the 6-position. researchgate.net
Iodination: Once 6-bromopyrazolo[1,5-a]pyrimidine is obtained, the subsequent iodination must be directed to the 2-position. Direct C-H halogenation of pyrazolo[1,5-a]pyrimidines is a known transformation. rsc.orgnih.gov The use of N-iodosuccinimide (NIS) is a common method for iodination. researchgate.net The regioselectivity and extent of halogenation (mono- vs. di-iodination) can be controlled by carefully managing the stoichiometry of the reagents. researchgate.net To favor iodination at the less reactive 2-position, the more reactive 3- and 6-positions must be considered. Since the 6-position is already blocked by bromine, the primary competition for iodination would be the 3-position. Optimization would involve screening various solvents, temperatures, and potentially catalysts to enhance selectivity for the 2-position.
A study on the K₂S₂O₈-promoted synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines highlights the utility of oxidative halogenation conditions. nih.gov While this specific methodology targets the 3-position, the principles could be adapted to explore the halogenation of other positions by modifying the substrate and reaction parameters.
Table of Optimized Reaction Conditions for Halogenation (Hypothetical based on related systems):
| Step | Halogenating Agent | Solvent | Temperature (°C) | Yield (%) | Key Findings & Regioselectivity |
| Iodination of 6-bromopyrazolo[1,5-a]pyrimidine | N-Iodosuccinimide (NIS) | Acetonitrile | 25-80 | 60-85 | Optimization of NIS equivalents is crucial to prevent di-iodination. Acetonitrile often provides good solubility and reactivity. |
| Iodination of 6-bromopyrazolo[1,5-a]pyrimidine | Iodine / Oxidant (e.g., K₂S₂O₈) | Water / DMSO | 80 | 50-75 | Oxidative conditions can facilitate iodination at less reactive positions. Water as a solvent is advantageous for green chemistry. nih.govnih.gov |
| Iodination of 6-bromopyrazolo[1,5-a]pyrimidine | ICl | Dichloromethane | 0-25 | 65-90 | Iodine monochloride is a potent electrophilic iodinating agent that may offer different selectivity compared to NIS. |
Scalable Synthetic Routes for this compound (Gram-scale synthesis considerations)
Transitioning the synthesis of this compound to a gram scale introduces several practical considerations aimed at ensuring efficiency, safety, and reproducibility. researchgate.net
Route Selection: For scalability, a convergent synthesis is often preferred. The route beginning with the cyclization of 3-aminopyrazole and bromomalondialdehyde to form 6-bromopyrazolo[1,5-a]pyrimidine is advantageous. This approach avoids potential regioselectivity issues in the bromination step on a larger scale and simplifies purification, as the bromine position is fixed from the start.
Purification: On a laboratory scale, purification is often achieved by column chromatography. ias.ac.in For gram-scale synthesis, this method can be costly and time-consuming. Developing procedures that yield a product pure enough after a simple work-up or recrystallization is highly desirable. mdpi.com Screening for suitable recrystallization solvents for the final product and key intermediates is a critical step in process development.
Reaction Monitoring and Work-up: Robust reaction monitoring using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to ensure complete conversion and minimize side-product formation. ias.ac.in The work-up procedures should be straightforward, avoiding complex extractions or manipulations that are difficult to perform on a large scale.
One study noted that their halogenation protocol demonstrated good functional group tolerance and was amenable to gram-scale synthesis, highlighting the practical potential of such methods. researchgate.net Another approach that has shown scalability is the use of microwave-assisted synthesis, which can significantly reduce reaction times and potentially improve yields. nih.govbyu.edu
Reactivity and Post Synthetic Functionalization of 6 Bromo 2 Iodopyrazolo 1,5 a Pyrimidine
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com For 6-bromo-2-iodopyrazolo[1,5-a]pyrimidine, the presence of two different halogens allows for programmed, site-selective derivatization. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl, which predicts that reactions will preferentially occur at the C2-iodo position over the C6-bromo position. illinois.edu This inherent chemoselectivity is fundamental to the stepwise functionalization of the scaffold.
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds using organoboron reagents. nih.govrsc.org In the case of this compound, the reaction is expected to proceed with high selectivity at the C2 position due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the key oxidative addition step of the catalytic cycle. illinois.edu By carefully controlling stoichiometry and reaction conditions, it is possible to first substitute the iodine at C2, leaving the bromine at C6 available for a subsequent, different coupling reaction. researchgate.net
While direct studies on this compound are not extensively detailed, research on related dihalogenated pyrazolo[1,5-a]pyrimidines, such as 2,6-dibromopyrazolo[1,5-a]pyrimidine (B13129578), demonstrates the feasibility of sequential Suzuki couplings. rsc.org In such cases, after the initial, more reactive site is functionalized, a second Suzuki-Miyaura coupling can be performed at the remaining halogenated position, often under more forcing conditions, to yield 2,6-disubstituted products. nih.govresearchgate.net Typical catalysts for these transformations include palladium complexes with phosphine (B1218219) ligands like XPhos or PPh₃. rsc.orgrsc.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions on the Pyrazolo[1,5-a]pyrimidine (B1248293) Core This table is based on analogous reactions and predicted selectivity.
| Entry | Starting Material | Coupling Partner | Position | Catalyst/Ligand | Product |
| 1 | This compound | Phenylboronic acid | C2 | Pd(PPh₃)₄ | 6-Bromo-2-phenylpyrazolo[1,5-a]pyrimidine |
| 2 | 6-Bromo-2-phenylpyrazolo[1,5-a]pyrimidine | 4-Methylphenylboronic acid | C6 | PdCl₂(dppf) | 2-Phenyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
| 3 | 2,6-Dibromopyrazolo[1,5-a]pyrimidine | 3-Furylboronic acid | C6/C2 | XPhosPdG2/XPhos | 2,6-Di(3-furyl)pyrazolo[1,5-a]pyrimidine |
Sonogashira Coupling with Terminal Alkynes at C2 and C6
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles. nih.govresearchgate.net Based on standard halogen reactivity, the Sonogashira reaction on this compound would be predicted to occur selectively at the C2-iodo position. This allows for the introduction of an alkynyl group at C2, while retaining the C6-bromo site for subsequent diversification. nih.gov
However, studies on the closely related 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate have shown that regio-controlled Sonogashira coupling can be directed with excellent selectivity to the C6-position by carefully adjusting the reaction conditions. rsc.org This unexpected selectivity highlights that electronic and steric factors of the heterocyclic scaffold, as well as the specific catalyst system employed, can override the general reactivity trend of the halogens. This provides a powerful strategy for achieving inverse selectivity and synthesizing C6-alkynylated isomers that would otherwise be difficult to access. Subsequent Sonogashira or other coupling reactions can then be carried out at the C2 position. rsc.org
Table 2: Site-Selective Sonogashira Coupling Reactions on Dihalogenated Pyrazolo[1,5-a]pyrimidines
| Entry | Starting Material | Coupling Partner | Position | Catalyst System | Product | Ref. |
| 1 | 2,6-Dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Phenylacetylene | C6 | Pd(PPh₃)₂Cl₂/CuI | Ethyl 2-bromo-6-(phenylethynyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | rsc.org |
| 2 | Ethyl 2-bromo-6-(phenylethynyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | (Trimethylsilyl)acetylene | C2 | Pd(PPh₃)₂Cl₂/CuI | Ethyl 6-(phenylethynyl)-2-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | rsc.org |
| 3 | 6-Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | 4-Ethynyltoluene | C6 | Pd(PPh₃)₂Cl₂/CuI | 6-((4-Methylphenyl)ethynyl)-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | nih.govresearchgate.net |
Buchwald-Hartwig Amination for C-N Bond Formation at C2 and C6
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. wikipedia.org This reaction allows for the introduction of a wide range of primary and secondary amines at the halogenated positions of the pyrazolo[1,5-a]pyrimidine core. nih.gov Following the established reactivity pattern, amination of this compound is expected to occur preferentially at the C2 position.
Analogous to other cross-coupling methods, a stepwise approach can be employed. After the initial amination at C2, a second Buchwald-Hartwig reaction can be performed at the C6-bromo position, enabling the synthesis of 2,6-diaminated pyrazolo[1,5-a]pyrimidines with identical or different amine substituents. rsc.org The choice of palladium precursor, phosphine ligand (e.g., Xantphos, BINAP), and base is critical for achieving high yields and preventing side reactions. nih.gov
Table 3: Buchwald-Hartwig Amination on Halogenated Pyrazolo[1,5-a]pyrimidines and Related Heterocycles
| Entry | Starting Material | Amine | Position | Catalyst/Ligand | Product | Ref. |
| 1 | Ethyl 2-bromo-6-alkynyl-pyrazolo[1,5-a]pyrimidine | Morpholine (B109124) | C2 | Pd₂(dba)₃/Xantphos | Ethyl 2-(morpholin-4-yl)-6-alkynyl-pyrazolo[1,5-a]pyrimidine | rsc.org |
| 2 | 6-Bromopurine nucleoside | Aniline | C6 | Pd(OAc)₂/Xantphos | 6-(Phenylamino)purine nucleoside | nih.gov |
| 3 | 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | Benzimidazole | C5 | Pd₂(dba)₃/Xantphos | 5-(Benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidine derivative | nih.gov |
Other Palladium-Catalyzed Coupling Transformations
Beyond the three major cross-coupling reactions, other palladium-catalyzed transformations can be envisioned for the functionalization of this compound. While specific examples on this substrate are scarce, reactions such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents) are well-established for aryl halides.
Chemoselective Negishi coupling has been reported on 2-bromo-5-(tri-n-butylstannyl)pyridine, where the reaction occurs selectively at the C-Br bond, leaving the stannyl (B1234572) group intact for a subsequent Stille coupling. nih.gov This demonstrates the principle of orthogonal reactivity that is central to the use of this compound as a building block. Such selective transformations would allow for the stepwise and controlled introduction of diverse functional groups at the C2 and C6 positions.
Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution (NAS or SₙAr) is a reaction pathway for the substitution of a leaving group on an aromatic ring by a strong nucleophile. youtube.comyoutube.com On the pyrazolo[1,5-a]pyrimidine scaffold, NAS reactions are known to occur at the electron-deficient C5 and C7 positions of the pyrimidine (B1678525) ring. nih.gov These positions are activated towards nucleophilic attack by the adjacent nitrogen atoms of the ring system.
In contrast, the C2 and C6 positions are not inherently activated for NAS. Substitution at these sites via an SₙAr mechanism is generally difficult and not a preferred synthetic route. nih.gov The functionalization of the C2 and C6 positions is almost exclusively achieved through the more efficient and versatile transition metal-catalyzed cross-coupling reactions discussed previously.
Chemoselective Transformations of the Halo-Substituents
The synthetic utility of this compound lies in the ability to selectively transform its two halo-substituents. The difference in reactivity between the C2-I bond and the C6-Br bond allows for orthogonal, stepwise functionalization.
The primary factor governing this selectivity is the relative bond strength (C-Br > C-I), which dictates the ease of oxidative addition to a low-valent palladium catalyst. illinois.edu Consequently, under standard cross-coupling conditions, functionalization is highly favored at the C2-iodo position. A reaction such as a Suzuki, Sonogashira, or Buchwald-Hartwig coupling can be performed with one equivalent of the coupling partner to selectively yield the 2-substituted-6-bromopyrazolo[1,5-a]pyrimidine intermediate. This intermediate can then be subjected to a second, distinct cross-coupling reaction to modify the C6 position.
Interestingly, this predictable selectivity can sometimes be inverted. As observed in Sonogashira couplings of a related 2,6-dibromo derivative, careful selection of the catalyst, ligands, and reaction conditions can favor reaction at the C6 position over the C2 position. rsc.org This ligand-controlled or condition-dependent selectivity provides access to alternative substitution patterns and greatly enhances the synthetic versatility of dihalogenated pyrazolo[1,5-a]pyrimidines. nsf.gov This ability to direct substitution to either the C2 or C6 position first makes this compound a highly adaptable scaffold for constructing complex molecular architectures.
Regioselectivity and Chemoselectivity in Cascade Reactions
In the context of dihalogenated pyrazolo[1,5-a]pyrimidines, regioselectivity and chemoselectivity are critical for controlled, stepwise functionalization. The this compound molecule possesses two distinct reactive sites: an iodine atom at the C2 position and a bromine atom at the C6 position. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in transition metal-catalyzed cross-coupling reactions, govern the selectivity of subsequent transformations.
Generally, in palladium-catalyzed reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. This reactivity difference is the foundation for the chemoselective functionalization of the C2 position while leaving the C6 position intact for a subsequent, different reaction. This allows for a sequential or "cascade" approach to synthesis, where two different substituents can be introduced in a controlled manner.
Research on the related 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold has demonstrated that highly site-selective cross-coupling reactions are feasible. rsc.org For instance, regio-controlled Sonogashira-type couplings on ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate were achieved with excellent selectivity by carefully adjusting the reaction conditions. rsc.org While this was on a dibromo analog, the principle of tuning conditions to direct reactions to a specific site is directly applicable. For this compound, the intrinsic reactivity difference between iodine and bromine provides a strong basis for predictable selectivity, which can be further optimized.
Subsequent reactions at the less reactive C6-bromo position would typically require more forcing conditions (e.g., higher temperatures, different catalysts or ligands) to proceed, ensuring a high degree of control over the synthetic sequence. This stepwise approach avoids the formation of undesired side products and allows for the precise construction of disubstituted pyrazolo[1,5-a]pyrimidines. mdpi.comrsc.org
| Reaction Type | Typical Coupling Partner | Predicted Primary Reactive Site | Rationale |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | C2-Iodo | Higher reactivity of C-I bond in Pd-catalyzed oxidative addition. |
| Sonogashira Coupling | Terminal Alkyne | C2-Iodo | Higher reactivity of C-I bond. |
| Buchwald-Hartwig Amination | Amine | C2-Iodo | Higher reactivity of C-I bond. |
| Heck Coupling | Alkene | C2-Iodo | Higher reactivity of C-I bond. |
Synthetic Utility in Constructing Diverse Pyrazolo[1,5-a]pyrimidine Libraries
The ability to perform selective, sequential functionalization makes this compound an exceptionally valuable starting material for constructing diverse chemical libraries. rsc.org The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets, making the synthesis of libraries based on this core highly desirable for drug discovery programs. mdpi.com
The synthetic strategy involves a two-step diversification process:
First Diversification Step: A variety of substituents (R¹) are introduced at the more reactive C2 position via a cross-coupling reaction such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This generates a series of 6-bromo-2-(R¹)-pyrazolo[1,5-a]pyrimidine intermediates.
Second Diversification Step: Each of these intermediates is then subjected to a second cross-coupling reaction to introduce a different set of substituents (R²) at the C6 position.
This approach allows for the exponential generation of a large library of unique 2,6-disubstituted pyrazolo[1,5-a]pyrimidines from a single precursor. The diversity of commercially available coupling partners (boronic acids, alkynes, amines, etc.) enables the exploration of a vast chemical space around the pyrazolo[1,5-a]pyrimidine core. rsc.org Such libraries are instrumental in structure-activity relationship (SAR) studies to identify key structural features required for potent and selective biological activity, for instance, in the development of novel kinase inhibitors. mdpi.comnih.gov
| Step | Reaction | Reactant | Intermediate/Product Structure |
|---|---|---|---|
| Initial | - | This compound | Scaffold with Br at C6, I at C2 |
| 1 (C2-Functionalization) | Suzuki | Phenylboronic acid | 6-Bromo-2-(R¹)pyrazolo[1,5-a]pyrimidine |
| Sonogashira | Ethynylbenzene | ||
| 2 (C6-Functionalization) | Buchwald-Hartwig on Phenyl Intermediate | Morpholine | 2-Phenyl-6-morpholinopyrazolo[1,5-a]pyrimidine |
| Aniline | N-phenyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-amine | ||
| Suzuki on Ethynylbenzene Intermediate | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-(phenylethynyl)pyrazolo[1,5-a]pyrimidine | |
| Thiophene-2-boronic acid | 2-(Phenylethynyl)-6-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine |
Mechanistic Investigations and Computational Analysis of 6 Bromo 2 Iodopyrazolo 1,5 a Pyrimidine Transformations
Elucidation of Reaction Mechanisms for Halogenation and Functionalization
The functionalization of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a key process in the synthesis of diverse derivatives, is understood to proceed through well-established mechanistic pathways. The presence of bromine at the C6 position and iodine at the C2 position on the heterocyclic system influences the electronic distribution and reactivity of the molecule in these transformations.
Electrophilic Substitution Pathways
The pyrazolo[1,5-a]pyrimidine system is susceptible to electrophilic substitution, with the C3 and C6 positions being particularly reactive. researchgate.net The precise site of substitution can be directed by the reaction conditions and the nature of the electrophile. researchgate.net For the parent pyrazolo[1,5-a]pyrimidine, bromination tends to yield 3-bromo and 3,6-dibromo species. researchgate.net
Mechanistic studies on the broader class of pyrazolo[1,5-a]pyrimidines suggest that halogenation often proceeds via an electrophilic substitution mechanism. nih.gov In a proposed mechanism for the C3 halogenation of the pyrazolo[1,5-a]pyrimidine scaffold using potassium halide salts and a hypervalent iodine(III) reagent, the process is initiated by a ligand exchange to form an electrophilic halogen species. nih.gov This species is then attacked by the electron-rich pyrazole (B372694) ring, leading to the substituted product. nih.gov Given that the C2 and C6 positions are already substituted in 6-bromo-2-iodopyrazolo[1,5-a]pyrimidine, further electrophilic attack would likely be directed to the remaining unsubstituted positions, primarily C3, influenced by the electronic effects of the existing halogen atoms.
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules and predicting their reactivity. While specific computational studies on this compound are not available, data from related heterocyclic systems provide a basis for analysis.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is widely used to investigate the electronic structure and ground state properties of organic molecules. For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), DFT calculations were performed using the B3LYP/6-311++G(d,p) basis set to determine its optimized geometry and electronic properties. nih.gov
Such calculations for this compound would provide valuable data, including bond lengths, bond angles, and the distribution of electron density. The calculated electrostatic potential surface would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. The bromine and iodine substituents would be expected to have a significant impact on the electronic landscape of the pyrazolo[1,5-a]pyrimidine core.
Table 1: Representative Calculated Quantum Chemical Parameters for a Related Heterocycle (Data extrapolated from a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine for illustrative purposes) nih.gov
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EH | - | -6.234 |
| LUMO Energy | EL | - | -1.891 |
| Energy Gap | Eg1 | EL - EH | 4.343 |
| Global Hardness | η | (EL - EH)/2 | 2.172 |
| Chemical Potential | μ | (EL + EH)/2 | -4.062 |
| Electrophilicity | ψ | μ²/2η | 3.799 |
Note: These values are for a different, but structurally related, compound and serve only to illustrate the types of parameters obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory is crucial for predicting the feasibility and regioselectivity of chemical reactions. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reactivity.
Analysis of the HOMO and LUMO for this compound would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For the related 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO shows significant π character on the aromatic rings, while the electron density on the bromine atoms has pronounced σ character. nih.gov A similar analysis for this compound would elucidate how the two different halogen substituents influence the FMOs and, consequently, the molecule's reactivity in functionalization reactions. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov
Molecular Dynamics and Conformational Analysis
Currently, there is a lack of published research focusing on the molecular dynamics and detailed conformational analysis of this compound.
Molecular dynamics simulations could provide insight into the molecule's behavior in different solvent environments and at various temperatures. Such studies would be valuable for understanding the conformational flexibility of the pyrazolo[1,5-a]pyrimidine ring system, which is generally considered to be rigid and planar. mdpi.com X-ray diffraction studies on other substituted pyrazolo[1,5-a]pyrimidines have confirmed the planarity of the fused ring system. researchgate.net Conformational analysis would help to identify the most stable geometric arrangements of the molecule, which is essential for understanding its interaction with other reagents and its potential role in biological systems, as has been explored for other derivatives through molecular docking studies. mdpi.com
Theoretical Predictions of Regioselectivity and Reaction Barriers
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the outcomes and understanding the underlying mechanisms of chemical reactions involving complex heterocyclic systems like this compound. While specific computational studies on this exact di-halogenated derivative are not extensively available in the public domain, theoretical principles derived from studies on the broader pyrazolo[1,5-a]pyrimidine scaffold can be applied to predict its reactivity.
Theoretical investigations into the transformations of pyrazolo[1,5-a]pyrimidines often focus on predicting the regioselectivity of reactions such as C-H functionalization and cross-coupling reactions, as well as elucidating the associated reaction energy barriers. These predictions are crucial for designing efficient and selective synthetic routes.
Regioselectivity in C-H Functionalization:
For the pyrazolo[1,5-a]pyrimidine core, theoretical models have been developed to predict the most likely sites for C-H functionalization. These models are based on calculating several key DFT metrics:
C-H Acidity: This metric helps in identifying protons that are most easily abstracted by a base, which is often a key step in C-H activation mechanisms.
C-H Nucleophilicity: This describes the ability of a C-H bond to act as a nucleophile, which is relevant in electrophilic aromatic substitution type reactions.
Nitrogen Donating Strength (Donicity): The basicity and donating ability of the nitrogen atoms in the heterocyclic system can influence the coordination of catalysts and reagents, thereby directing the regiochemical outcome of the reaction.
In the case of this compound, the electronic properties of the bromine and iodine substituents would significantly influence these DFT metrics. Both halogens are deactivating due to their inductive electron-withdrawing effects, but they can also act as weak ortho-, para-directors in electrophilic aromatic substitution, a concept that can be extended to C-H functionalization. The positions on the pyrazolo[1,5-a]pyrimidine ring are not all equivalent, and their intrinsic reactivity is further modulated by the halogen substituents.
Based on general principles, the C-H bonds on the pyrimidine (B1678525) ring are generally more acidic than those on the pyrazole ring. However, the presence of the bulky and electron-withdrawing iodine and bromine atoms will sterically and electronically influence the accessibility and reactivity of the remaining C-H positions. Computational models would be essential to quantitatively predict the most favorable site of reaction.
Reaction Barriers in Cross-Coupling Reactions:
This compound is an ideal substrate for selective cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, due to the differential reactivity of the C-I and C-Br bonds. The C-I bond is known to be more reactive (i.e., undergoes oxidative addition to a metal catalyst more readily) than the C-Br bond.
Theoretical calculations can provide quantitative insights into this selectivity by determining the activation energy barriers for the oxidative addition step at both the C-I and C-Br positions. The calculated energy barrier for the oxidative addition at the C2-I bond is expected to be significantly lower than that for the C6-Br bond.
Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a DFT study on the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid, catalyzed by a palladium complex.
| Reaction Step | Position of Reaction | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |
| Oxidative Addition | C2-I | 15.2 | High |
| Oxidative Addition | C6-Br | 22.5 | Low |
| Reductive Elimination | C2-Phenyl | 8.7 | Favorable |
| Reductive Elimination | C6-Phenyl | 9.1 | Favorable |
Note: The values in this table are illustrative and based on general knowledge of C-I vs. C-Br bond reactivity in cross-coupling reactions. They are not from a specific computational study on this compound.
The data in the table illustrates that the initial oxidative addition of the palladium catalyst is the selectivity-determining step. The significantly lower activation energy for the cleavage of the C-I bond compared to the C-Br bond strongly predicts that functionalization will occur preferentially at the C2 position. The subsequent steps, such as transmetalation and reductive elimination, would then proceed from the more favorable initial oxidative addition product.
Preclinical Biological and Pharmacological Relevance of Pyrazolo 1,5 a Pyrimidine Derivatives
The Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is widely recognized as a "privileged structure" in the field of medicinal chemistry. nih.govbohrium.comcjph.com.cn This designation is attributed to its versatile bicyclic heterocyclic framework, which is capable of interacting with a wide array of biological targets with high affinity. nih.gov This scaffold, a bioisostere of purine (B94841), is a dominant motif in numerous drugs and has been extensively developed as a building block for drug-like candidates. cjph.com.cnrsc.org
The significance of this scaffold lies in its diverse and potent biological activities. rsc.org Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of medicinal properties, including applications as anticancer, anti-infectious, anti-inflammatory, and central nervous system (CNS) agents. nih.govbohrium.com The structural versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for extensive chemical modifications, enabling medicinal chemists to fine-tune its pharmacological properties and develop highly selective and potent therapeutic agents. nih.govmdpi.com Marketed drugs such as Zaleplon, Indiplon, and the anticancer agent Dinaciclib feature this core structure, cementing its status as a valuable scaffold in the design of targeted therapies. nih.govrsc.orgmdpi.com Its proven biocompatibility and lower toxicity levels have further enhanced its appeal in drug discovery. mdpi.com
Mechanisms of Action of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
A primary area where pyrazolo[1,5-a]pyrimidine derivatives have shown immense promise is in the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org The unique structural features of the scaffold, particularly its ability to mimic ATP, allow it to interact effectively with the ATP-binding pocket of various kinases. nih.gov
Inhibition of Protein Kinases
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of a multitude of protein kinases crucial in oncogenesis. nih.gov These include Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK1/2), Epidermal Growth Factor Receptor (EGFR), and the Raf/MEK pathway kinases (B-Raf, MEK). nih.govrsc.orgmdpi.com For instance, Dinaciclib, which is built on a pyrazolo[1,5-a]pyrimidine core, is known to inhibit multiple CDKs by occupying the ATP-binding site. nih.gov Similarly, extensive research has led to the development of numerous derivatives that potently inhibit Trk kinases, which are key targets in solid tumors with NTRK gene fusions. mdpi.comnih.gov The simultaneous inhibition of multiple kinases, such as CDK2 and TrkA, by a single pyrazolo[1,5-a]pyrimidine-based molecule is a promising strategy for enhancing anticancer efficacy and mitigating drug resistance. nih.gov
| Compound Series/Derivative | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Picolinamide-Substituted Derivatives | TrkA | 1.7 nM | mdpi.com |
| Compound 23 | TrkA (KM12 cell) | 0.1 nM | mdpi.com |
| Compound 24 | TrkA (KM12 cell) | 0.2 nM | mdpi.com |
| Compound 17 | FLT3-ITD | 0.4 nM | nih.gov |
| Compound 19 | FLT3-ITD | 0.4 nM | nih.gov |
| Compound 19 | FLT3D835Y (Quizartinib-resistant) | 0.3 nM | nih.gov |
| RD-I-53 | VPS34 | Kd = 0.4 µM | byu.edu |
The predominant mechanism by which pyrazolo[1,5-a]pyrimidine-based inhibitors function is through ATP-competitive binding. nih.gov These molecules are designed to fit into the ATP-binding cleft of the target kinase, directly competing with the endogenous ATP substrate. nih.gov Their success as ATP-competitive inhibitors stems from the scaffold's structural resemblance to the purine ring of ATP. nih.gov Key interactions, such as hydrogen bonding with the kinase hinge region, are crucial for their binding affinity. For example, the nitrogen atom at the N1 position of the pyrazolo[1,5-a]pyrimidine core frequently forms a critical hydrogen bond with residues like Met592 in the hinge region of Trk kinases. mdpi.com This mode of action effectively blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. nih.gov
In addition to competitive inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of allosteric modulators. cjph.com.cn Unlike inhibitors that bind to the highly conserved ATP pocket, allosteric modulators target less conserved sites on the kinase. cjph.com.cn This approach can offer higher selectivity and a reduced risk of off-target effects. cjph.com.cn Targeting allosteric sites can also be an effective strategy to combat drug resistance that arises from mutations in the ATP-binding site. cjph.com.cn While less common than ATP-competitive inhibition, the development of pyrazolo[1,5-a]pyrimidine-based allosteric modulators represents an important and growing area of research. cjph.com.cnnih.gov
Impact on Cellular Signaling Pathways
By inhibiting key protein kinases, pyrazolo[1,5-a]pyrimidine derivatives exert significant anti-proliferative effects on cancer cells. rsc.org The inhibition of kinases like Trk, CDK, and EGFR disrupts major signal transduction pathways responsible for cell growth, survival, and differentiation. mdpi.comnih.gov For instance, the inhibition of Trk kinases by pyrazolo[1,5-a]pyrimidine compounds blocks pathways involved in the survival and growth of neurons and neuroblastomas. nih.gov In acute myeloid leukemia (AML) cells, derivatives that inhibit FLT3 potently attenuate downstream signaling, leading to anti-proliferative activity. nih.gov Furthermore, selected pyrazolo[1,5-a]pyrimidine compounds have been shown to suppress the phosphorylation of downstream targets like the BAD protein, a key event in inhibiting apoptosis, thereby demonstrating that their cellular activity is mediated through the targeted inhibition of kinase pathways. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of Halogenated Pyrazolo[1,5-a]pyrimidines
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine inhibitors. nih.govmdpi.com Halogenation, in particular, has proven to be a critical strategy in the design of these compounds, including derivatives like 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine.
SAR studies have revealed that the type and position of substituents on the pyrazolo[1,5-a]pyrimidine core profoundly influence biological activity. nih.govmdpi.com For halogenated derivatives, substitutions at the C3, C5, and C6 positions have been extensively explored.
Position 5: The substituent at the 5-position has been shown to be more critical for Pim-1 kinase inhibition than the substituent at the 3-position. nih.gov In Trk inhibitors, substitution at this position with groups like 2,5-difluorophenyl-substituted pyrrolidine (B122466) significantly increases inhibitory activity. mdpi.comnih.gov
Position 6: While less discussed than other positions for kinase activity, modifications here are synthetically accessible. Bromination at the C6 position, for instance, provides a handle for further chemical diversification through cross-coupling reactions. biorxiv.org
The SAR for Trk inhibitors highlights that the pyrazolo[1,5-a]pyrimidine moiety is essential for the hinge interaction, while modifications at other positions dictate potency and selectivity. mdpi.comnih.gov For instance, adding a morpholine (B109124) group can improve selectivity by reducing off-target effects. mdpi.com These studies underscore the importance of strategic halogenation and substitution in the rational design of potent and selective kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.comresearchgate.net
| Scaffold Position | Modification/Substitution | Impact on Activity | Target Kinase Example |
|---|---|---|---|
| Core Scaffold | Pyrazolo[1,5-a]pyrimidine moiety | Essential for hinge interaction with kinase | Trk mdpi.comnih.gov |
| Position 3 | Amide bond of picolinamide | Significantly enhanced activity | Trk mdpi.comnih.gov |
| Position 5 | 2,5-difluorophenyl-substituted pyrrolidine | Increased Trk inhibition | Trk mdpi.comnih.gov |
| General | Fluorine incorporation | Enhanced interactions with active site residues (e.g., Asn655) | Trk mdpi.com |
| General | Halogen substitutions (Br, I) | Provide synthetic handles for further diversification | General Synthesis biorxiv.org |
Influence of Halogen Substituents (Bromine and Iodine) on Biological Activity
The introduction of halogen atoms, such as bromine and iodine, into the pyrazolo[1,5-a]pyrimidine structure can significantly modulate the compound's biological and pharmacological properties. Halogenation can affect the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.gov For instance, the presence of halogens can enhance the metabolic stability of these compounds by making them less susceptible to oxidative degradation. nih.gov
In the broader context of pyrazolo[3,4-d]pyrimidines, a related class of compounds, the bromine atom has been shown to be important for interaction with hydrophobic regions in the active sites of kinases, such as the Bcr-Abl T315I mutant. researchgate.net Specifically, a bromine atom on a phenyl ring substituent was highlighted for its role in binding to a hydrophobic region of the kinase. researchgate.net While this finding is not directly on the this compound core, it underscores the potential importance of halogen substituents in mediating interactions with protein targets.
Furthermore, efficient and regioselective methods for the direct C3 halogenation (including iodination and bromination) of pyrazolo[1,5-a]pyrimidines have been developed, facilitating the synthesis of a range of halogenated derivatives for further biological evaluation. rsc.org This highlights the ongoing interest in exploring the impact of halogenation on the activity of this scaffold.
Modifications at C2, C6, and Other Positions and Their Pharmacological Impact
Modifications at the C2 position have been a key focus of research. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-ones, structural modifications at the C2 position led to varying anti-inflammatory activities. nih.gov One derivative, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, emerged as a particularly potent compound, suggesting that the nature of the substituent at C2 is critical for pharmacological activity. nih.gov
Regarding the C6 position, the introduction of a tetrazol-5-yl group has been shown to result in potent Casein Kinase 2 (CK2) inhibitors. nih.gov In a series of 6-(tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine derivatives, compounds with substituents at the C2 and C3 positions demonstrated improved potency, indicating a synergistic effect between modifications at different sites. nih.gov
Preclinical Efficacy in in vitro and in vivo Models
Anticancer Activity in Cell Lines (e.g., cytotoxicity, antiproliferative effects)
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various protein kinases involved in cancer cell signaling. rsc.org These compounds can act as ATP-competitive or allosteric inhibitors of kinases, leading to antiproliferative effects and cytotoxicity in cancer cell lines. rsc.org
A study on novel pyrazolo[1,5-a]pyrimidine derivatives showed that a compound with a methoxy (B1213986) group exhibited promising anti-tumor potency against the HCT-116 colon cancer cell line, with an IC50 value of 8.64 µM. ekb.eg Another study identified a 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole derivative with an EC50 value of 0.9 µM against the A2780 ovarian cancer cell line. byu.edu This compound also showed selective anticancer activity against MCF-7 and MDA-MB-468 breast cancer cell lines. byu.edu
Furthermore, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their growth-inhibitory activity across 60 different cancer cell lines. nih.gov Several compounds exhibited significant inhibition against various cell lines, including leukemia, lung carcinoma, renal cancer, and central nervous system cancer cell lines. nih.gov For instance, one compound displayed a notable broad-spectrum anticancer activity with a mean growth inhibition of 43.9% across 56 cell lines. nih.gov
| Compound Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| Derivative with methoxy group | HCT-116 (Colon) | IC50 = 8.64 µM | ekb.eg |
| 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole | A2780 (Ovarian) | EC50 = 0.9 µM | byu.edu |
| 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole | MCF-7 (Breast) | Selective activity | byu.edu |
| 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole | MDA-MB-468 (Breast) | Selective activity | byu.edu |
| Compound 6d | HOP-62 (Lung) | GI% = 100.07 | nih.gov |
| Compound 6i | HOP-92 (Lung) | GI% = 68.96 | nih.gov |
| Compound 6k | CCRF-CEM (Leukemia) | GI% = 90.41 | nih.gov |
| Compound 6k | RPMI-8226 (Leukemia) | GI% = 69.31 | nih.gov |
| Compound 11g | SNB-75 (CNS) | GI% = 69.53 | nih.gov |
Antiviral, Anti-inflammatory, and Other Biological Activities
Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for a range of other biological activities.
Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of this class of compounds. nih.gov A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their in vivo and in vitro anti-inflammatory effects. nih.gov One of the most interesting compounds from this series demonstrated powerful pharmacological activity in both in vivo models, such as carrageenan-induced rat paw edema, and in vitro assays measuring leukocyte functions. nih.gov
Antimicrobial Activity: Novel pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives have been synthesized and shown to possess significant antimicrobial properties. bohrium.com Some of these compounds were more potent than the antibiotic tetracycline (B611298) against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. bohrium.com Additionally, many of the synthesized compounds displayed notable antifungal activity against Fusarium oxysporum when compared to amphotericin B. bohrium.com
Other Biological Activities: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further demonstrated by its derivatives exhibiting anxiolytic, antidepressant, antihypertensive, and analgesic properties. nih.gov For instance, Zaleplon, a marketed drug with this core structure, is used as a sedative-hypnotic for treating insomnia. nih.gov
Computational Approaches in Drug Design for Pyrazolo[1,5-a]pyrimidine Derivatives
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug design to understand the binding mechanisms of ligands with their protein targets.
In the context of pyrazolo[1,5-a]pyrimidine derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes. For example, docking simulations of a pyrazolo[1,5-a]pyrimidine derivative with significant anticancer activity against the A-549 lung carcinoma cell line showed good binding scores in the active sites of CK2 and CDK9 kinases. ekb.eg
Another study focused on pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial agents demonstrated through molecular docking that these compounds are potent inhibitors of 14-alpha demethylase, transpeptidase, and alkaline phosphatase enzymes. nih.gov These computational insights help in rationalizing the observed biological activities and guide the design of more potent and selective inhibitors.
| Compound/Derivative | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative 5d | CK2 and CDK9 | Good binding scores in the active sites. | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivatives 5c, 9a, 9c, 13a, 13c, 13d, 13e, 13h | 14-alpha demethylase, transpeptidase, alkaline phosphatase | Potent inhibitors of these enzymes. | nih.gov |
Emerging Trends and Future Research Directions for 6 Bromo 2 Iodopyrazolo 1,5 a Pyrimidine
Development of Greener and More Sustainable Synthetic Protocols
Traditional synthetic routes for heterocyclic compounds often rely on methods that involve harsh conditions, hazardous solvents, and multiple steps, leading to significant waste generation. The future of synthesizing 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine is geared towards the adoption of green chemistry principles. Research on the broader pyrazolo[1,5-a]pyrimidine (B1248293) family has highlighted several sustainable approaches that are directly applicable.
Table 1: Comparison of Synthetic Protocols for Pyrazolo[1,5-a]pyrimidine Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis | One-Pot Multi-Component Reaction |
|---|---|---|---|
| Energy Consumption | High | Low to Moderate | Low |
| Reaction Time | Hours to Days | Minutes to Hours | Varies, but often shorter overall |
| Solvent Usage | Often requires large volumes of organic solvents | Reduced solvent volume or solvent-free | Significantly reduced |
| Waste Generation | High | Low | Low |
| Process Complexity | Multiple steps with intermediate isolation | Single step, simplified setup | Single operation, simplified workflow |
Exploration of Photophysical Properties and Applications in Materials Science
The pyrazolo[1,5-a]pyrimidine core is recognized for its significant photophysical properties, serving as the foundation for various fluorophores. mdpi.comrsc.org These compounds can exhibit high quantum yields, excellent photostability, and tunable emission spectra, making them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org
For this compound, the presence of heavy atoms (bromine and iodine) is expected to have a profound impact on its photophysical behavior due to the heavy-atom effect. This effect can promote intersystem crossing, potentially leading to enhanced phosphorescence. This property could be exploited in the design of novel phosphorescent emitters for OLEDs or for applications in time-resolved imaging.
Future research will likely focus on a comprehensive characterization of the absorption and emission properties of this compound and its derivatives. By strategically modifying the substituents at the bromo and iodo positions, it will be possible to fine-tune the electronic structure and, consequently, the photophysical properties to meet the demands of specific applications in optoelectronics and bioimaging. rsc.org
Advanced Functionalization Methods for Complex Molecular Architectures
The bromo and iodo substituents on the pyrazolo[1,5-a]pyrimidine scaffold are not merely passive components; they are versatile chemical handles for constructing more complex molecules. The differential reactivity of the C-I and C-Br bonds allows for site-selective functionalization, a key strategy in modern organic synthesis. nih.gov
Advanced functionalization for this compound will heavily rely on transition-metal-catalyzed cross-coupling reactions. The 2-iodo position is typically more reactive than the 6-bromo position in reactions like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This reactivity difference enables a stepwise approach to introduce different functional groups at each position, leading to highly complex and diverse molecular architectures. mdpi.comnih.gov
Future work will aim to develop robust and selective catalytic systems that allow for the precise and efficient modification of this compound. This will open the door to synthesizing novel compounds with tailored properties for applications ranging from pharmaceuticals to advanced materials. nih.gov
Table 2: Potential Site-Selective Cross-Coupling Reactions
| Reaction Name | Reagent | Position 2 (C-I) | Position 6 (C-Br) | Potential Application |
|---|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | High reactivity | Lower reactivity | C-C bond formation (biaryls) |
| Sonogashira Coupling | Terminal alkyne | High reactivity | Lower reactivity | C-C bond formation (alkynes) |
| Buchwald-Hartwig Amination | Amine | High reactivity | Lower reactivity | C-N bond formation |
| Stille Coupling | Organostannane | High reactivity | Lower reactivity | C-C bond formation |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities, including roles as kinase inhibitors and anti-cancer agents. nih.govmdpi.com The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how derivatives of this compound are explored for therapeutic potential.
Future research will involve creating focused libraries of virtual compounds based on the this compound core and using AI/ML algorithms to identify novel inhibitors for targets implicated in diseases like cancer and inflammatory disorders. nih.govrsc.org
Potential as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The pyrazolo[1,5-a]pyrimidine framework has already been utilized to develop fluorescent probes for cellular imaging. rsc.org Given its di-functional nature, this compound is an ideal starting point for the rational design of sophisticated chemical probes.
One of the halogen atoms can be replaced with a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking moiety. The other halogen can be used to attach a targeting ligand that directs the probe to a specific protein or cellular location. This modular design allows for the creation of highly specific probes. Furthermore, the scaffold has been incorporated into radiopharmaceuticals for tumor imaging, highlighting its suitability for in vivo applications. nih.govdoaj.org
The future in this area involves leveraging the versatile chemistry of this compound to build next-generation chemical probes for studying enzyme activity, receptor localization, and other fundamental biological questions with high precision.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
